N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
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Description
N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C21H31FN4O6S and its molecular weight is 486.56. The purity is usually 95%.
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Scientific Research Applications
Polymerization and Biocompatibility Studies : A study by Hayashi and Takasu (2015) investigated the synthesis of electrophoretic and biocompatible poly(2-oxazolines), exploring their coating capabilities and hybridization with bioactive glass. This research is significant for understanding the material's potential applications in biomedical coatings.
Synthesis of N-Heterocycles : Research by Matlock et al. (2015) focused on the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. This work is important for the development of novel organic compounds and their potential applications in various fields.
Development of Neurokinin-1 Receptor Antagonists : A study conducted by Harrison et al. (2001) explored the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist. This research contributes to the understanding of treatments for conditions such as emesis and depression.
Synthesis and Antimicrobial Activity : Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, assessing their antimicrobial potency. The findings are relevant for the development of new antimicrobial agents.
Studies on Novel Antiandrogens : The research by Tucker et al. (1988) focused on synthesizing and analyzing the structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. This is crucial for understanding the potential therapeutic applications in androgen-responsive diseases.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN4O6S/c1-16-14-17(4-5-18(16)22)33(29,30)26-8-3-11-32-19(26)15-24-21(28)20(27)23-6-2-7-25-9-12-31-13-10-25/h4-5,14,19H,2-3,6-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDQOTLAWMAXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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